4-Benzyl-2-nitroaniline
Overview
Description
4-Benzyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It consists of a benzyl group attached to the second position of the aniline ring, with a nitro group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-nitroaniline typically involves a multi-step process. One common method starts with the nitration of benzyl aniline to introduce the nitro group at the desired position. This is followed by reduction and other necessary transformations to achieve the final product. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and reducing agents like sodium borohydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The choice of solvents and catalysts can significantly influence the yield and purity of the final product. Techniques such as crystallization and distillation are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 4-Benzyl-2-aminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Products vary based on the extent of oxidation and conditions applied.
Scientific Research Applications
4-Benzyl-2-nitroaniline has several applications in scientific research:
Materials Science: Used in the development of nonlinear optical materials due to its unique electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Chemical Sensors: Utilized in the fabrication of sensors for detecting specific chemical species.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzyl group can enhance the compound’s ability to penetrate cell membranes, making it effective in certain biological applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
- N-Benzyl-2-methyl-4-nitroaniline
Uniqueness
4-Benzyl-2-nitroaniline is unique due to the presence of both a benzyl and a nitro group, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
4-benzyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-12-7-6-11(9-13(12)15(16)17)8-10-4-2-1-3-5-10/h1-7,9H,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIESYFWWUDRAPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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